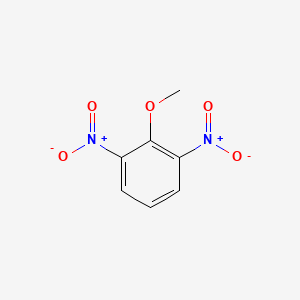

2,6-Dinitroanisole

概要

説明

2,6-Dinitroanisole is an organic compound characterized by the presence of two nitro groups attached to a phenyl ring, with a methyl ether substituent

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-dinitrophenyl methyl ether typically involves the nitration of phenyl methyl ether (anisole) using a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the 2 and 6 positions on the phenyl ring.

Industrial Production Methods: Industrial production of 2,6-dinitrophenyl methyl ether follows similar synthetic routes but on a larger scale. The process involves the careful handling of reagents and optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

化学反応の分析

Types of Reactions: 2,6-Dinitroanisole undergoes various chemical reactions, including:

Nucleophilic Substitution: The nitro groups on the phenyl ring make it susceptible to nucleophilic substitution reactions. Common nucleophiles include amines and alkoxides.

Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation: The methyl ether group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as piperidine, morpholine, and benzylamine in solvents like dimethyl sulfoxide or acetonitrile.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.

Oxidation: Potassium permanganate in an aqueous medium.

Major Products:

Nucleophilic Substitution: Formation of substituted phenyl ethers.

Reduction: Formation of 2,6-diaminophenyl methyl ether.

Oxidation: Formation of 2,6-dinitrophenyl carboxylic acid.

科学的研究の応用

2,6-Dinitroanisole has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

Biology: Employed in studies involving enzyme inhibition and protein modification.

Medicine: Investigated for its potential use in drug development and as a diagnostic tool.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

作用機序

The mechanism of action of 2,6-dinitrophenyl methyl ether involves its interaction with biological molecules, primarily through its nitro groups. These groups can participate in redox reactions, leading to the generation of reactive oxygen species. Additionally, the compound can act as an inhibitor of certain enzymes by binding to their active sites and altering their activity.

類似化合物との比較

2,4-Dinitrophenyl methyl ether: Similar structure but with nitro groups at the 2 and 4 positions.

2,6-Dinitrophenyl phenyl ether: Similar structure but with a phenyl ether substituent instead of a methyl ether.

2,6-Dinitroanisole: Similar structure but with a methoxy group instead of a methyl ether.

Uniqueness: this compound is unique due to the specific positioning of its nitro groups and the presence of a methyl ether substituent. This configuration imparts distinct chemical reactivity and biological activity compared to its analogs.

生物活性

2,6-Dinitroanisole (2,6-DNA) is a nitroaromatic compound that has garnered attention due to its potential applications in munitions and its environmental impact. Understanding its biological activity is crucial for assessing its toxicity and biodegradability. This article synthesizes existing research findings on the biological activity of 2,6-DNA, highlighting its toxicological effects, metabolic pathways, and ecological implications.

Toxicological Profile

The toxicological assessment of 2,6-DNA reveals significant insights into its effects on various biological systems.

Acute Toxicity

- LD50 Values : The acute oral lethal dose (LD50) for 2,6-DNA in rats has been reported to be approximately 199 mg/kg. Clinical signs of toxicity included decreased activity and changes in urine color, indicating potential renal and hepatic stress .

- Inhalation Toxicity : Acute inhalation studies indicate that exposure to high concentrations (e.g., 2900 mg/m³) can lead to symptoms such as decreased activity and breathing abnormalities, although no fatalities were observed during recovery periods .

Chronic Toxicity

Chronic exposure studies have shown that 2,6-DNA can disrupt various metabolic pathways. For instance, it has been linked to alterations in protein processing and ABC transporter pathways in nematodes .

Biotransformation and Degradation

The metabolic transformation of 2,6-DNA is crucial for understanding its environmental persistence and potential remediation strategies.

Aerobic and Anaerobic Metabolism

Research indicates that under aerobic conditions, certain bacterial strains can transform 2,6-DNA into less harmful metabolites. For example:

- Bacillus Strains : These microorganisms can convert 2,6-DNA into 2-amino-4-nitroanisole (2-ANAN) as a predominant metabolite .

- Anaerobic Conditions : Studies have demonstrated that under anaerobic conditions with specific electron donors (e.g., acetate), 2,6-DNA can be reduced to amino derivatives through a series of biotransformation steps involving microbial consortia .

Ecotoxicological Impact

The ecotoxicological effects of 2,6-DNA extend beyond individual organisms to affect entire ecosystems.

Effects on Aquatic Life

Studies have shown that exposure to varying concentrations of 2,6-DNA significantly affects aquatic organisms:

- Nematodes : Differentially expressed genes (DEGs) analysis revealed that exposure to 2,6-DNA induced significant changes in metabolic pathways related to protein processing and immune responses .

- Bacterial Communities : The presence of 2,6-DNA has been shown to inhibit methanogens and nitrifying bacteria, which are crucial for nutrient cycling in aquatic ecosystems .

Case Study 1: Nematode Exposure

A study examined the impact of 2,6-DNA on nematode reproduction. While individual concentrations did not significantly reduce reproduction rates, gene expression analysis indicated substantial metabolic disruption. Specifically, the study identified over 2000 DEGs linked to various biochemical pathways affected by the compound .

Case Study 2: Bacterial Biodegradation

In another study focusing on the biodegradation of 2,6-DNA by a bacterial consortium under anaerobic conditions, researchers demonstrated complete degradation through cooperative metabolic activities. This process involved the sequential reduction of nitro groups to amino groups via hydride-Meisenheimer complexes .

特性

IUPAC Name |

2-methoxy-1,3-dinitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O5/c1-14-7-5(8(10)11)3-2-4-6(7)9(12)13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZVZPFZSAYLSDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=C1[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90344541 | |

| Record name | 2,6-DINITROANISOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90344541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3535-67-9 | |

| Record name | 2,6-DINITROANISOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90344541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。